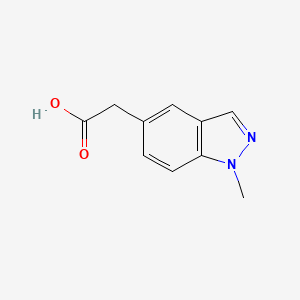

2-(1-Methyl-1H-indazol-5-yl)essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-methyl-1H-indazol-5-yl)acetic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(1-methyl-1H-indazol-5-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1-methyl-1H-indazol-5-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-indazol-5-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Mittel

Indazol-Derivate haben sich als wirksame entzündungshemmende Mittel erwiesen . So wurde beispielsweise berichtet, dass 3-Phenyl-2-[4-(Trifluormethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazol eine hohe entzündungshemmende Aktivität bei minimalem ulzerogenen Potenzial aufweist .

Antimikrobielle Mittel

Es wurde berichtet, dass Indazol-basierte Verbindungen antimikrobielle Aktivitäten aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.

Anti-HIV-Mittel

Einige Indazol-Derivate haben Anti-HIV-Aktivitäten gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Behandlung von HIV eingesetzt werden könnten.

Antikrebsmittel

Indazol-Derivate haben sich als wirksam gegen Krebs erwiesen . So wurden beispielsweise mehrere neue N-Phenyl-1H-indazol-1-carboxamide hergestellt und auf ihre in vitro-Antiproliferationsaktivität gegen Tumorzelllinien getestet, die aus neun klinisch isolierten Krebsarten gewonnen wurden .

Blutzuckersenkende Mittel

Es wurde berichtet, dass Indazol-basierte Verbindungen blutzuckersenkende Aktivitäten aufweisen . Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Behandlung von Diabetes eingesetzt werden könnten.

Antiprotozoenmittel

Es wurde auch festgestellt, dass Indazol-Derivate antiprotozoale Aktivitäten besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antiprotozoenmittel.

Antihypertensiva

Es wurde berichtet, dass Indazol-basierte Verbindungen antihypertensive Aktivitäten aufweisen . Dies deutet darauf hin, dass sie bei der Entwicklung von Medikamenten zur Behandlung von Bluthochdruck eingesetzt werden könnten.

Weitere Anwendungen

Zusätzlich zu den oben genannten Anwendungen wurden Indazol-Derivate als Reaktanten zur Herstellung von Thieno[3,2-d]pyrimidinen als Tpl2-Kinase-Inhibitoren, zur Synthese von Pyridinylbenzonaphthyridinonen als mTOR-Inhibitoren zur Behandlung von Krebs und zur Herstellung von Diazabicycloheptanen als α7-neurinalen Nikotinrezeptor-Affektoren verwendet .

Wirkmechanismus

Target of Action

Indazole derivatives, which include 2-(1-methyl-1h-indazol-5-yl)acetic acid, have been reported to exhibit a wide variety of biological properties . These compounds have shown potential as anti-inflammatory agents , and some have demonstrated inhibitory activities on protein kinase B/Akt .

Mode of Action

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Biochemical Pathways

Given the wide range of biological activities exhibited by indazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

Indazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Biochemische Analyse

Biochemical Properties

2-(1-methyl-1H-indazol-5-yl)acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels . Additionally, 2-(1-methyl-1H-indazol-5-yl)acetic acid may bind to specific proteins, affecting their function and stability .

Cellular Effects

The effects of 2-(1-methyl-1H-indazol-5-yl)acetic acid on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound may alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Furthermore, 2-(1-methyl-1H-indazol-5-yl)acetic acid can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(1-methyl-1H-indazol-5-yl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in the conformation and activity of the target enzyme or protein . Additionally, 2-(1-methyl-1H-indazol-5-yl)acetic acid may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-methyl-1H-indazol-5-yl)acetic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 2-(1-methyl-1H-indazol-5-yl)acetic acid can maintain its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2-(1-methyl-1H-indazol-5-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-(1-methyl-1H-indazol-5-yl)acetic acid is effective without causing harm .

Metabolic Pathways

2-(1-methyl-1H-indazol-5-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . This compound may also affect the synthesis and degradation of specific biomolecules, contributing to its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(1-methyl-1H-indazol-5-yl)acetic acid within cells and tissues are crucial for its biological activity . This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects . The distribution of 2-(1-methyl-1H-indazol-5-yl)acetic acid can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-(1-methyl-1H-indazol-5-yl)acetic acid is essential for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes . Understanding the subcellular distribution of 2-(1-methyl-1H-indazol-5-yl)acetic acid is important for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-(1-methylindazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-9-3-2-7(5-10(13)14)4-8(9)6-11-12/h2-4,6H,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMRWTMHWMZQAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CC(=O)O)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176749-66-8 |

Source

|

| Record name | 2-(1-methyl-1H-indazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)

![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)

![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)

![4-(5-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416105.png)

![4-(4-Formyl-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416106.png)

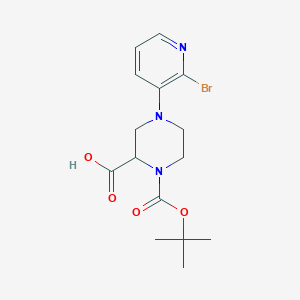

![4-(3-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416109.png)

![(1R)-N-(3-Azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B1416110.png)

![4-(5-Fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416116.png)